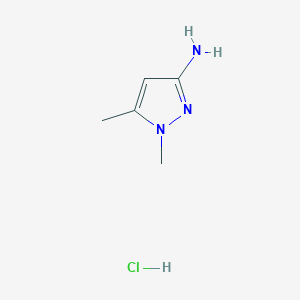

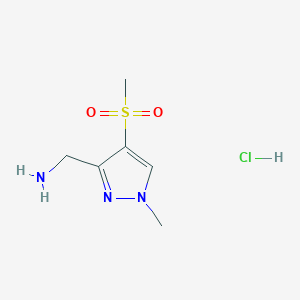

![molecular formula C16H22N4O3 B2395320 7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899948-08-4](/img/structure/B2395320.png)

7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione, also known as A-438079, is a purinergic receptor antagonist that has been extensively studied for its potential therapeutic applications. This compound is a potent and selective antagonist of P2X7 receptors, which are involved in various physiological and pathological processes, including inflammation, pain, and neurodegenerative diseases.

科学的研究の応用

Environmental Impact and Remediation

Synthetic Phenolic Antioxidants and Environmental Concerns : Research has highlighted the environmental occurrence, fate, and potential toxicity of synthetic phenolic antioxidants (SPAs), such as 2,6-di-tert-butyl-4-methylphenol (BHT) and its derivatives. These compounds are used to prevent oxidative degradation in various products, leading to their presence in indoor dust, air particulates, and water bodies. Notably, SPAs and their transformation products have been detected in human tissues and fluids, raising concerns about their potential health impacts. Toxicity studies suggest some SPAs may induce hepatic toxicity and endocrine disruption. Future research directions include investigating novel SPAs with lower toxicity and environmental persistence (Liu & Mabury, 2020).

Biodegradation and Bioremediation of Fuel Additives : The biodegradation of methyl tert-butyl ether (MTBE), a common fuel additive, has been extensively studied. MTBE's degradation under aerobic and anaerobic conditions involves intermediates like tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA). Various microorganisms can utilize MTBE as a carbon and energy source, highlighting potential bioremediation strategies. However, the presence of co-contaminants can affect MTBE's biodegradation rates. Advances in MTBE biodegradation research point towards the feasibility of bioremediation methods, including the enhancement of in situ biodegradation through oxygenation and microbial augmentation (Fiorenza & Rifai, 2003).

Analytical and Synthetic Applications

Development of Analytical Methods : The advancement of high-performance thin-layer chromatography (HPTLC) for the determination of specific compounds, such as linagliptin, an inhibitor of the enzyme dipeptidylpeptidase 4 (DPP4), demonstrates the ongoing development of analytical techniques. These methods are crucial for the quality control of pharmaceuticals and for conducting stability-indicating studies, showcasing the importance of precise analytical tools in the development and monitoring of therapeutic agents (Rode & Tajne, 2021).

Chemical Decomposition Processes : Studies on the decomposition of MTBE by adding hydrogen in a cold plasma reactor shed light on innovative approaches to mitigate environmental pollution caused by fuel additives. The research demonstrates that radio frequency (RF) plasma reactors can effectively decompose MTBE into less harmful products, providing a novel method for the treatment of MTBE-contaminated environments (Hsieh et al., 2011).

特性

IUPAC Name |

7-tert-butyl-4-methyl-2-(2-methylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-9(2)7-20-13(21)11-12(18(6)15(20)22)17-14-19(11)8-10(23-14)16(3,4)5/h8-9H,7H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOWRVKBNXXSLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[acetyl-(2,5-dimethylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2395237.png)

![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-5-(4-phenylphenyl)furan-2-one](/img/structure/B2395246.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2395248.png)

![Methyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2395255.png)

![N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2395257.png)

![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/no-structure.png)